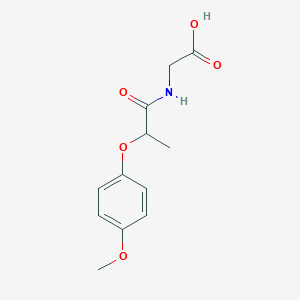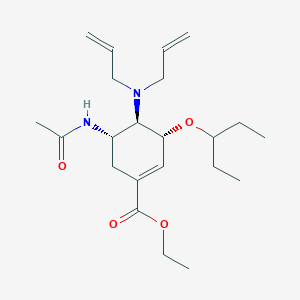
(3R,4R,5S)-Ethyl 5-acetamido-4-(diallylamino)-3-(pentan-3-yloxy)cyclohex-1-enecarboxylate (Oseltamivir Impurity pound(c)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl (3R,4R,5S)-5-acetamido-4-(diallylamino)-3-(pentan-3-yloxy)cyclohex-1-ene-1-carboxylate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a cyclohexene ring with multiple functional groups, including an acetamido group, a diallylamino group, and a pentan-3-yloxy group, making it a versatile molecule for various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (3R,4R,5S)-5-acetamido-4-(diallylamino)-3-(pentan-3-yloxy)cyclohex-1-ene-1-carboxylate involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Cyclohexene Ring: The cyclohexene ring is typically formed through a Diels-Alder reaction between a diene and a dienophile.
Introduction of Functional Groups: The acetamido, diallylamino, and pentan-3-yloxy groups are introduced through various substitution reactions. These reactions often require specific reagents and conditions, such as the use of protecting groups to ensure selective functionalization.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of efficient purification methods to isolate the desired product.
化学反应分析
Types of Reactions
Ethyl (3R,4R,5S)-5-acetamido-4-(diallylamino)-3-(pentan-3-yloxy)cyclohex-1-ene-1-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups to their corresponding reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions can vary widely depending on the specific transformation being performed, but often involve the use of solvents such as dichloromethane or ethanol and temperatures ranging from room temperature to reflux.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the diallylamino group could yield an N-oxide, while reduction of the acetamido group could yield an amine. Substitution reactions could introduce a wide range of new functional groups, depending on the nucleophile or electrophile used.
科学研究应用
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, as well as a model compound for studying various chemical reactions.
Biology: The compound’s functional groups make it a potential candidate for studying enzyme-substrate interactions and other biochemical processes.
Industry: The compound’s versatility makes it a potential candidate for use in various industrial processes, such as the synthesis of specialty chemicals or materials.
作用机制
The mechanism by which Ethyl (3R,4R,5S)-5-acetamido-4-(diallylamino)-3-(pentan-3-yloxy)cyclohex-1-ene-1-carboxylate exerts its effects depends on the specific application. In general, the compound’s functional groups allow it to interact with various molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and other non-covalent interactions. These interactions can modulate the activity of the target molecule, leading to various biological or chemical effects.
相似化合物的比较
Ethyl (3R,4R,5S)-5-acetamido-4-(diallylamino)-3-(pentan-3-yloxy)cyclohex-1-ene-1-carboxylate can be compared with other similar compounds, such as:
Ethyl (3R,4R,5S)-5-acetamido-4-(dimethylamino)-3-(pentan-3-yloxy)cyclohex-1-ene-1-carboxylate: This compound has a dimethylamino group instead of a diallylamino group, which could affect its reactivity and interactions with molecular targets.
Ethyl (3R,4R,5S)-5-acetamido-4-(diallylamino)-3-(butan-2-yloxy)cyclohex-1-ene-1-carboxylate: This compound has a butan-2-yloxy group instead of a pentan-3-yloxy group, which could affect its solubility and other physical properties.
The unique combination of functional groups in Ethyl (3R,4R,5S)-5-acetamido-4-(diallylamino)-3-(pentan-3-yloxy)cyclohex-1-ene-1-carboxylate makes it a versatile and valuable compound for various applications.
属性
分子式 |
C22H36N2O4 |
|---|---|
分子量 |
392.5 g/mol |
IUPAC 名称 |
ethyl (3R,4R,5S)-5-acetamido-4-[bis(prop-2-enyl)amino]-3-pentan-3-yloxycyclohexene-1-carboxylate |
InChI |
InChI=1S/C22H36N2O4/c1-7-12-24(13-8-2)21-19(23-16(6)25)14-17(22(26)27-11-5)15-20(21)28-18(9-3)10-4/h7-8,15,18-21H,1-2,9-14H2,3-6H3,(H,23,25)/t19-,20+,21+/m0/s1 |
InChI 键 |
WKPPBEHSYVUAHF-PWRODBHTSA-N |
手性 SMILES |
CCC(CC)O[C@@H]1C=C(C[C@@H]([C@H]1N(CC=C)CC=C)NC(=O)C)C(=O)OCC |
规范 SMILES |
CCC(CC)OC1C=C(CC(C1N(CC=C)CC=C)NC(=O)C)C(=O)OCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


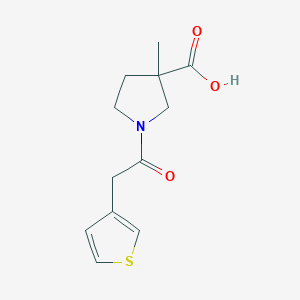


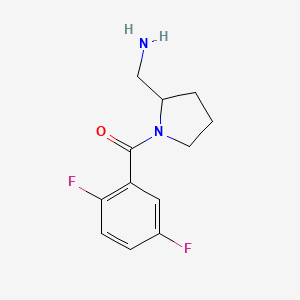
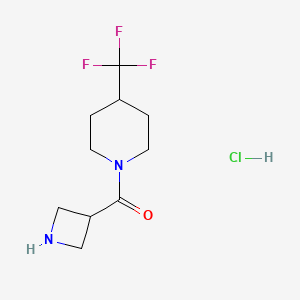
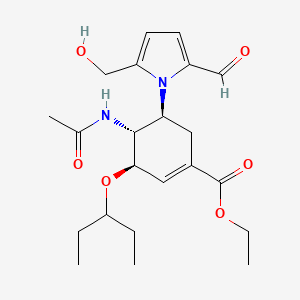
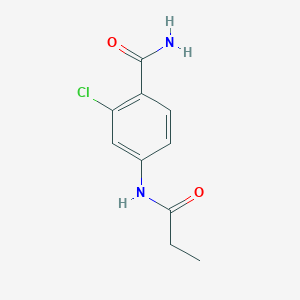
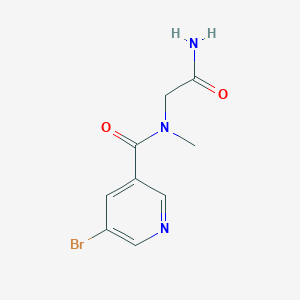
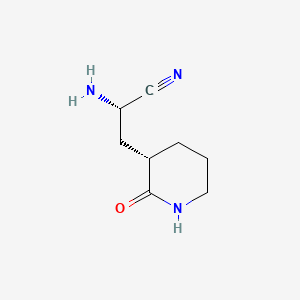
![Octahydro-2H-6,9-methanopyrido[1,2-a]pyrazine dihydrochloride](/img/structure/B14894461.png)
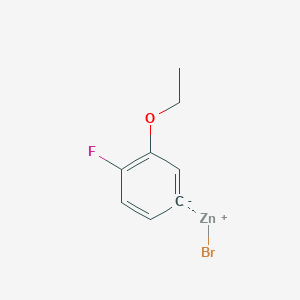
![4-(Aminomethyl)-6-chloro-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one](/img/structure/B14894465.png)
![N-{2-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]ethyl}glycinamide](/img/structure/B14894477.png)
